1-Carboxycyclohexaneacetic Acid
CAS No.: 67950-95-2
Cat. No.: VC21337441
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67950-95-2 |
---|---|
Molecular Formula | C9H14O4 |
Molecular Weight | 186.20 g/mol |
IUPAC Name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) |
Standard InChI Key | SDAXMMUAZRUWNL-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)C(=O)O |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)C(=O)O |
Appearance | Pale Beige to Pale Grey Solid |
Melting Point | 130-132˚C |
Chemical Identity and Nomenclature
1-Carboxycyclohexaneacetic Acid, also systematically named as 1-(Carboxymethyl)cyclohexane-1-carboxylic acid, belongs to the class of organic compounds known as carboxylic acids. This compound features a cyclohexane ring with two carboxylic acid functional groups - one directly attached to the cyclohexane ring and another connected via a methylene bridge . The compound is known by several synonyms in scientific and industrial contexts, which are compiled in the table below:
Nomenclature Type | Name |
---|---|
Systematic/IUPAC Name | 1-(Carboxymethyl)cyclohexane-1-carboxylic acid |
Common Names | 1-Carboxycyclohexaneacetic acid; Cyclohexaneacetic acid, 1-carboxy- |
Pharmaceutical Designation | Gabapentin related compound E; Gabapentin USP RC E; Gabapentin impurity E |
Registry Numbers | NSC 90823; NSC 9082 |
CAS Number | 67950-95-2 |
The compound has a well-defined molecular identity with a molecular formula of C9H14O4 and a canonical SMILES notation of C1CCC(CC1)(CC(=O)O)C(=O)O . Its systematic structure and naming clearly indicate the presence of a cyclohexane ring with two carboxylic acid groups positioned in a specific orientation, making it a distinctive chemical entity in organic chemistry databases.
Physical and Chemical Properties
1-Carboxycyclohexaneacetic Acid exhibits specific physical and chemical characteristics that determine its behavior in various chemical environments and applications. Understanding these properties is essential for proper handling, storage, and utilization of this compound in research and industrial settings.
Basic Physical Properties
The compound exists as an off-white to light beige crystalline solid under standard conditions . Its physical state transitions and other fundamental properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 186.21 g/mol |
Density | 1.246 g/cm³ |
Melting Point | 130-132°C |
Boiling Point | 390.3°C at 760 mmHg |
Flash Point | 204°C |
Physical State at 25°C | Solid |
Appearance | Off-White to Light Beige crystalline solid |
Solubility and Solution Properties
The solubility characteristics of 1-Carboxycyclohexaneacetic Acid are particularly relevant for its applications in pharmaceutical research and chemical synthesis. The compound demonstrates limited solubility in common solvents, which affects its processing and analytical procedures :
Solvent | Solubility |
---|---|
Water | Slightly soluble (approximately 0.16 mg/ml in PBS pH 7.2) |
Methanol | Slightly soluble |
Dimethyl Sulfoxide (DMSO) | Slightly soluble |
Chloroform | Slightly soluble |
It is noteworthy that aqueous solutions of 1-Carboxycyclohexaneacetic Acid exhibit limited stability, with recommendations against storing such solutions for periods exceeding one day . This instability in aqueous environments has implications for analytical procedures and formulation development involving this compound.
Chemical Structure and Reactivity
The molecular structure of 1-Carboxycyclohexaneacetic Acid features a cyclohexane ring with two carboxylic acid groups. The presence of these acidic functional groups influences its chemical behavior, particularly in terms of acid-base interactions and potential for derivatization. The compound is characterized by the following structural identifiers :
Structural Identifier | Value |
---|---|
InChI | InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) |
InChI Key | SDAXMMUAZRUWNL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)C(=O)O |
The reactivity of this dicarboxylic acid is primarily determined by its carboxylic acid functional groups, which can participate in various organic reactions including esterification, amidation, and salt formation. These reactive properties make it a useful synthetic intermediate in pharmaceutical development.
Analytical Characterization
The identification and quantification of 1-Carboxycyclohexaneacetic Acid, particularly in pharmaceutical contexts, relies on various analytical techniques. Mass spectrometry has been employed for the characterization of this compound, with specific spectral data available in specialized databases .
Mass Spectrometry
Mass spectrometric analysis of 1-Carboxycyclohexaneacetic Acid has been documented using Q Exactive Plus Orbitrap instrumentation with electrospray ionization (ESI) as the preferred ionization method . The spectral data includes:
Mass Spectrometry Parameters | Details |
---|---|
Instrumentation | Q Exactive Plus Orbitrap |
Ionization Method | ESI |
Analyzer | FT |
Number of Spectral Trees | 2 |
Number of Spectra | 116 |
Tandem Spectra | MS 1, MS 2 |
These analytical parameters provide a reference framework for the identification and characterization of 1-Carboxycyclohexaneacetic Acid in complex matrices, particularly in pharmaceutical quality control contexts.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods have been developed for the analysis of 1-Carboxycyclohexaneacetic Acid, particularly in the context of its presence as an impurity in gabapentin formulations. A stability-indicating reverse-phase HPLC method with charged aerosol detection (CAD) has been documented for the simultaneous determination of gabapentin and its related impurities, including 1-Carboxycyclohexaneacetic Acid . This analytical approach is valuable for pharmaceutical quality control and stability studies.
Applications and Significance
1-Carboxycyclohexaneacetic Acid has several applications in pharmaceutical research and development, primarily related to its structural relationship with gabapentin and its utility in chemical synthesis.
Pharmaceutical Quality Control
The most significant application of 1-Carboxycyclohexaneacetic Acid is in the quality control of gabapentin pharmaceutical preparations. The compound is recognized as a potential impurity or related substance in commercial gabapentin formulations . Its presence and concentration serve as important quality indicators in the manufacturing and stability assessment of this widely used antiepileptic medication. The development of specific analytical methods for its detection and quantification underscores its importance in pharmaceutical quality assurance.
Chemical Synthesis Applications
Beyond its role as a quality marker, 1-Carboxycyclohexaneacetic Acid has utility as a synthetic precursor in medicinal chemistry. It has been specifically employed in the synthesis of antagonists targeting the serotonin receptor subtype 5-HT2A . This application highlights its value as a building block in the development of pharmacologically active compounds, particularly those targeting neurotransmitter receptors.
The presence of two carboxylic acid groups in its structure makes 1-Carboxycyclohexaneacetic Acid a versatile starting material for various chemical transformations, including selective functionalization reactions that can lead to diverse molecular scaffolds relevant to drug discovery efforts.
Storage Parameter | Recommendation |
---|---|
Container Condition | Sealed |
Humidity | Dry |
Temperature | Room temperature |
Solution Stability | Aqueous solutions not recommended for storage beyond one day |
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